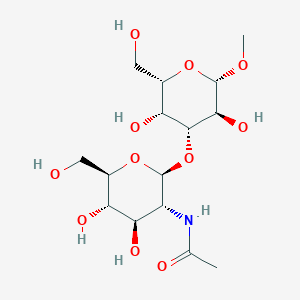

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₂₇NO₁₁ and its molecular weight is 397.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis Techniques

The compound has been synthesized through various methods. For instance, Abbas and Matta (1983) utilized a glycosyl donor in the synthesis process, producing specific derivatives of the compound (Abbas & Matta, 1983). Similarly, Augé and Veyrières (1977) synthesized Lacto-N-biose II and a branched trisaccharide derivative (Augé & Veyrières, 1977).

Chemical Properties Exploration

Research has delved into exploring the chemical properties and reactions of derivatives of this compound. Sarkar, Jain, and Matta (1990) conducted studies on benzyl derivatives, confirming structures through spectroscopy (Sarkar, Jain, & Matta, 1990).

Biomedical Research

Synthetic Mucin Fragments

The compound has been used in the synthesis of mucin fragments, which are significant in biomedical research. Abbas, Kohata, and Matta (1987) synthesized various methyl glycosides, establishing their structures through nuclear magnetic resonance (NMR) spectroscopy (Abbas, Kohata, & Matta, 1987).

Potential in Glycoconjugate Synthesis

Jain et al. (1988) explored its use in synthesizing trisaccharides that might be used as substrates for specific biochemical reactions (Jain, Kohata, Abbas, & Matta, 1988).

Applications in Organic Synthesis

Role in Organic Synthesis

The compound and its derivatives play a role in various organic synthesis processes. For example, Cai, Ling, and Bundle (2009) demonstrated its use in synthesizing diverse aminosugars, highlighting its versatility in organic chemistry (Cai, Ling, & Bundle, 2009).

Development of Synthetic Methods

The research also includes the development of new synthetic methods. For instance, Matta, Vig, and Abbas (1984) detailed a process for synthesizing a specific disaccharide involving selective benzoylation and glycosylation (Matta, Vig, & Abbas, 1984).

作用機序

Target of Action

The primary target of Methyl 3-O-(N-acetyl-beta-D-glucosaminyl)-beta-D-galactopyranoside is the enzyme N-acetyl-β-D-glucosaminidase (EC 3.2.1.52) . This enzyme is an exoglycosidase that removes N-acetyl-β-D-glucosamine (Glc-NAc) or N-acetyl-β-D-galactosamine (Gal-NAc) from the non-reducing ends of various biomolecules, including oligosaccharides, glycoproteins, and glycolipids .

Mode of Action

The compound interacts with its target enzyme by serving as a substrate . The enzyme catalyzes the addition of a single N-acetylglucosamine in O-glycosidic linkage to serine or threonine residues . This post-translational modification of protein serines/threonines with N-acetylglucosamine (O-GlcNAc) is dynamic, inducible, and abundant .

Biochemical Pathways

The action of Methyl 3-O-(N-acetyl-beta-D-glucosaminyl)-beta-D-galactopyranoside affects the O-GlcNAcylation pathway . This pathway regulates many cellular processes by interfering with protein phosphorylation . The compound’s action can influence the balance between O-GlcNAcylation and phosphorylation, thereby affecting various downstream cellular processes .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in modulating protein function through O-GlcNAcylation . By serving as a substrate for N-acetyl-β-D-glucosaminidase, it can influence the levels of O-GlcNAc-modified proteins, thereby affecting various cellular processes .

特性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7+,8-,9-,10-,11-,12+,13-,14+,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJPBCYUZSGJII-BLQWJJLMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@@H](O[C@@H]([C@H]2O)OC)CO)O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)

![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)

![2-Benzyl-2,3,3A,9B-tetrahydro-1H-5-oxa-2-aza-cyclopenta[A]naphthalen-4-one](/img/structure/B1146998.png)